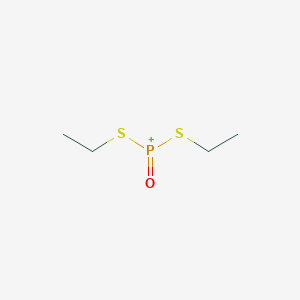![molecular formula C27H47IO2 B14268405 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene CAS No. 156419-81-7](/img/structure/B14268405.png)
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is an organic compound characterized by the presence of a long iodoalkyl chain attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 20-iodoicosanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the phenol and the iodoalkyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets. The long iodoalkyl chain allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity. Additionally, the methoxybenzene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-methoxybenzene: Lacks the long iodoalkyl chain, making it less amphiphilic.
1-Hexadecyloxy-4-methoxybenzene: Similar structure but with a shorter alkyl chain.
1-(3-Bromopropoxy)-4-methoxybenzene: Contains a bromine atom instead of iodine.
Uniqueness
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is unique due to its long iodoalkyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its potential for applications in drug delivery and membrane studies, distinguishing it from other similar compounds.
Properties
CAS No. |
156419-81-7 |
|---|---|
Molecular Formula |
C27H47IO2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
1-(20-iodoicosoxy)-4-methoxybenzene |
InChI |
InChI=1S/C27H47IO2/c1-29-26-20-22-27(23-21-26)30-25-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-24-28/h20-23H,2-19,24-25H2,1H3 |
InChI Key |
XBXMURHCPZHELT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



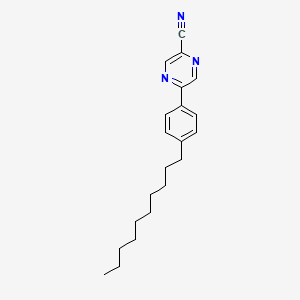
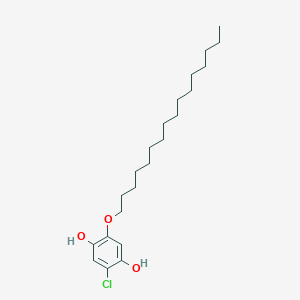
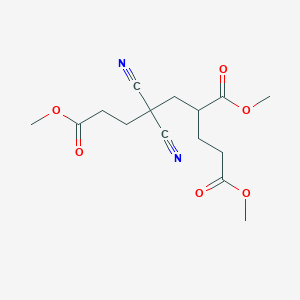

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)


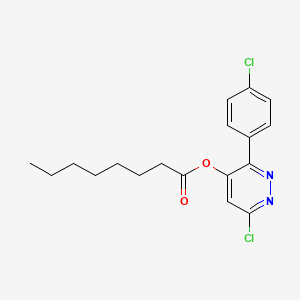
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
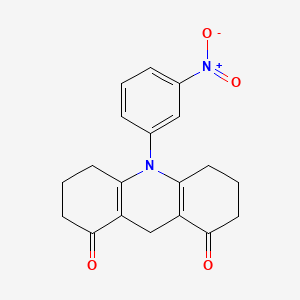
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
